molecular formula C20H17F3N4O3 B2454392 (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2034341-04-1

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No. B2454392
CAS RN: 2034341-04-1
M. Wt: 418.376
InChI Key: PDXVCGBVEMVNHX-UHFFFAOYSA-N
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Description

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C20H17F3N4O3 and its molecular weight is 418.376. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties Research

Synthesis and Antioxidant Properties of Derivatives :A study by Çetinkaya et al. (2012) involved the synthesis and examination of antioxidant properties of various compounds, including phenolic compounds with potential antioxidant power. Though not directly related, the methodologies and assays used in this study could be applicable to researching the antioxidant capabilities of the specified compound【Çetinkaya, Göçer, Menzek, & Gülçin, 2012】(https://consensus.app/papers/synthesis-antioxidant-properties-çetinkaya/d91f4b2e6e105498b4b61293c0f240e7/?utm_source=chatgpt).

Synthetic Methodologies Research

Catalysis and Synthesis of Derivatives :Research by Ozcubukcu et al. (2009) discusses the development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, based on the tris(triazolyl)methanol-Cu(I) structure. This showcases a synthetic methodology that could potentially be applied to the synthesis or functionalization of the specified compound【Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009】(https://consensus.app/papers/highly-catalyst-huisgen-13dipolar-cycloadditions-based-ozcubukcu/796c9c2ca62f54deaa571c61f9c5d22d/?utm_source=chatgpt).

Liquid Crystal Research

Synthesis and Liquid Crystal Properties :The study by Zhao et al. (2013) on the synthesis and characterization of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, exhibiting liquid crystal behaviors, provides a foundation for exploring similar properties in the specified compound. The structural elements and methodologies may offer insights into potential applications in materials science【Zhao, Guo, Chen, & Bian, 2013】(https://consensus.app/papers/synthesis-electrochemistry-liquid-crystal-properties-zhao/e1968934e6c75899a210c1e5908d30f2/?utm_source=chatgpt).

Catalytic Asymmetric Synthesis Research

Catalytic Asymmetric Addition Using Chiral Compounds :Wang et al. (2008) developed an enantiopure compound for catalytic asymmetric addition to aldehydes, achieving high enantioselectivity. This highlights the role of chiral compounds in asymmetric synthesis, which could be relevant for exploring the catalytic applications of the specified compound【Wang, Zhang, Zhao, Wang, Ding, Jing, & Song, 2008】(https://consensus.app/papers/evaluation-enantiopure-wang/1dbcb7e09c3f5459a5344de69691839e/?utm_source=chatgpt).

properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-18-8-4-5-14(9-18)19(28)26-11-16(12-26)27-10-15(24-25-27)13-29-17-6-2-1-3-7-17/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXVCGBVEMVNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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